N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms, along with a sulfonamide group and difluorophenyl substituents. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-difluoroaniline with a suitable sulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound shares the difluorophenyl group but has a different heterocyclic core, leading to distinct properties and applications.
3-bromo-5-(2,5-difluorophenyl)pyridine: Another compound with a difluorophenyl group, but with a pyridine ring, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H9F2N3O3S |
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Molecular Weight |
325.29 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H9F2N3O3S/c1-7-2-5-10-12(17-21-16-10)13(7)22(19,20)18-11-6-8(14)3-4-9(11)15/h2-6,18H,1H3 |
InChI Key |
PSWNEUGVMPRIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)S(=O)(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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